Properties of 2-nitrophenyl N,N-dimethylsulfamate for chemical research
Properties of 2-nitrophenyl N,N-dimethylsulfamate for chemical research
The following technical guide details the properties, synthesis, and applications of 2-nitrophenyl N,N-dimethylsulfamate, structured for researchers in organic synthesis and medicinal chemistry.
A Dual-Mode Electrophile for Cross-Coupling and Sulfamoylation
Executive Summary
2-Nitrophenyl N,N-dimethylsulfamate (CAS: 1141-13-5) is a specialized aryl sulfamate ester used in organic synthesis as a robust electrophile.[1] It is characterized by the presence of an electron-withdrawing nitro group at the ortho position relative to the sulfamate moiety.[1]
This structural arrangement confers a unique dual-reactivity profile :
-
C–O Bond Activation: The compound functions as a stable "pseudo-halide" (similar to a triflate) in Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
S–O Bond Activation: The 2-nitrophenoxide moiety acts as a leaving group, allowing the compound to serve as a mild N,N-dimethylsulfamoylating agent for amines and alcohols.
Unlike aryl triflates, which are hydrolytically unstable and require cryogenic storage, 2-nitrophenyl N,N-dimethylsulfamate is generally a crystalline solid stable at room temperature, offering a distinct logistical advantage in high-throughput chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 2-Nitrophenyl N,N-dimethylsulfamate |
| CAS Number | 1141-13-5 |
| Molecular Formula | |
| Molecular Weight | 246.24 g/mol |
| Structure | Benzene ring substituted at C1 with |
| Physical State | Crystalline solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water |
| Stability | Stable to aqueous workup; resistant to hydrolysis at neutral pH |
Mechanistic Utility & Reactivity
The utility of this compound stems from the electronic interplay between the nitro group and the sulfamate ester.
3.1 Pathway A: Nickel-Catalyzed Cross-Coupling (C–O Cleavage)
Aryl N,N-dimethylsulfamates are inert to Palladium(0) under standard conditions but undergo oxidative addition with Nickel(0) complexes. The ortho-nitro group lowers the electron density of the arene, facilitating the insertion of the metal center into the
-
Advantage: Allows the use of phenol derivatives as electrophiles without the instability of triflates.
-
Outcome: Replacement of the sulfamate group with aryl, alkyl, or amino groups.
3.2 Pathway B: Sulfamoyl Transfer (S–O Cleavage)
In the presence of strong nucleophiles or under specific Lewis acid catalysis, the S–O bond cleaves. The 2-nitrophenoxide anion (
-
Advantage: Acts as a "storeable" source of the dimethylsulfamoyl cation (
).[1] -
Outcome: Formation of sulfamides (
) or sulfamates ( ).[1]
Visualization: Dual Reactivity Pathways
Caption: Divergent reactivity of 2-nitrophenyl N,N-dimethylsulfamate based on reaction conditions.
Synthesis & Preparation
The synthesis is straightforward, utilizing the reaction between 2-nitrophenol and dimethylsulfamoyl chloride.
Standard Operating Procedure (SOP)
Reagents:
-
2-Nitrophenol (1.0 equiv)[1]
-
Dimethylsulfamoyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv) or Sodium Hydride (1.1 equiv)
-
Dichloromethane (DCM) or DMF (solvent)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve 2-nitrophenol (10 mmol) in anhydrous DCM (30 mL).
-
Deprotonation/Base Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C.
-
Addition: Dropwise add dimethylsulfamoyl chloride (12 mmol). The reaction is often exothermic; maintain temperature < 5°C during addition.[1]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the sulfamate is usually less polar than the phenol).[1]
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine/pyridine), then saturated
, and finally brine. -
Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).
Applications in Drug Discovery[7]
5.1 Nickel-Catalyzed Amination (Buchwald-Hartwig Type)
While Palladium struggles to activate the C-O bond of sulfamates, Nickel/NHC (N-Heterocyclic Carbene) complexes effect this transformation efficiently. This protocol is vital for installing amine pharmacophores onto nitro-substituted rings without reducing the nitro group first.[1]
Mechanism:
-
Oxidative Addition:
inserts into the bond.[1] -
Ligand Exchange: The amido group replaces the sulfamate anion.[1]
-
Reductive Elimination: Formation of the
bond and regeneration of Ni(0).[1]
Caption: Catalytic cycle for the Ni-catalyzed amination of aryl sulfamates.
5.2 "Suicide" Substrates & Probes
Aryl sulfamates are known pharmacophores for Steroid Sulfatase (STS) inhibition.[1] While the N,N-dimethyl variants are generally less potent inhibitors than unsubstituted sulfamates (
Safety & Toxicology
-
Hazards: As a nitro-aromatic compound, it should be treated as potentially energetic, though the sulfamate group adds stability. Avoid heating neat above 150°C.
-
Bioactivity: Sulfamates can exhibit biological activity (enzyme inhibition).[1] Handle with gloves and use a fume hood to avoid inhalation of dust.[1]
-
Reactivity: Incompatible with strong reducing agents (which may reduce the nitro group to an amine or hydroxylamine, altering reactivity).
References
-
Synthesis and Properties of Aryl Sulfam
-
Nickel-Catalyzed Amination of Aryl Sulfam
-
Sulfamoyl
-
Reactivity of Nitro-Haloarenes (Analogous Reactivity)
- Title: How Do Aromatic Nitro Compounds React with Nucleophiles?
-
Source:Molecules (MDPI).[1]
- Context: Theoretical grounding for the activation effect of the ortho-nitro group on the leaving group (sulfam
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